molecular formula C18H21N3 B8691778 2-(4-Heptylphenyl)pyrimidine-5-carbonitrile CAS No. 59855-47-9

2-(4-Heptylphenyl)pyrimidine-5-carbonitrile

Cat. No. B8691778
CAS RN: 59855-47-9
M. Wt: 279.4 g/mol
InChI Key: YOHHRYUEXZWDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Heptylphenyl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H21N3 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Heptylphenyl)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Heptylphenyl)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59855-47-9

Product Name

2-(4-Heptylphenyl)pyrimidine-5-carbonitrile

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

2-(4-heptylphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H21N3/c1-2-3-4-5-6-7-15-8-10-17(11-9-15)18-20-13-16(12-19)14-21-18/h8-11,13-14H,2-7H2,1H3

InChI Key

YOHHRYUEXZWDRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material can be obtained according to the procedure of A. B. Todd and F. Bergel, J. Chem. Soc. 1937, 366 from p-n-heptylbenzamie hydrochloride [prepared according to H. Schubert and H. Zaschke, J. prakt. Chem. 312, 494 (1970) from p-n-heptylbenzonitrile; melting point 126.0°-127.3° C[ and ethoxymethylenemalonic acid diethyl ester with sodium ethylate in ethanol and subsequent treatment of the obtained 2-(p-n-heptylphenyl)-4-hydroxy-5-primidinecarboxylic acid ethyl ester (melting point 184.7°-185.3° C) with phosphorus oxychloride. The melting point of 2(-p-n-heptylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester is 49.2°-49.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(p-n-heptylphenyl)-4-hydroxy-5-primidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2(-p-n-heptylphenyl)-4-chloro-5-pyrimidinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

5.2 G. of 4-chloro-5-cyano-2-(4-n-heptylphenyl)-pyrimidine are reacted in 220 ml. of 50% dioxane with 19.3 g. of pre-treated zinc dust and worked up after the reaction in a manner analogous to that described in Example 13. There is obtained 5-cyano-2-(4-n-heptylphenyl)-pyrimidine having a melting point of 96.3° C. (smectic) and clearing point 109.0° C. The substance is identical with the compound obtained according to Example 11.
Name
4-chloro-5-cyano-2-(4-n-heptylphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.